molecular formula C12H11ClO5 B8488306 2-Chloro-6-(1-methoxycarbonyl-2-oxo-propyl)-benzoic acid

2-Chloro-6-(1-methoxycarbonyl-2-oxo-propyl)-benzoic acid

Cat. No.: B8488306
M. Wt: 270.66 g/mol
InChI Key: DCHKGVZXSXRHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(1-methoxycarbonyl-2-oxo-propyl)-benzoic acid is a useful research compound. Its molecular formula is C12H11ClO5 and its molecular weight is 270.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClO5

Molecular Weight

270.66 g/mol

IUPAC Name

2-chloro-6-(1-methoxy-1,3-dioxobutan-2-yl)benzoic acid

InChI

InChI=1S/C12H11ClO5/c1-6(14)9(12(17)18-2)7-4-3-5-8(13)10(7)11(15)16/h3-5,9H,1-2H3,(H,15,16)

InChI Key

DCHKGVZXSXRHBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)C(=O)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-bromo-6-chlorobenzoic acid (20 g, 85 mmol), methylacetoacetate (310 ml, excess), and copper (I) bromide 12.2 g, 85 mmol) sodium hydride (8.5 g, 212 mmol, 60% in oil) was added by portions and then heated at 70° C. for 16 hours. The resulting mixture was diluted with water (600 ml) and extracted with diethyl ether (3×500 ml). Aqueous phase was acidified with 2M HCl and extracted with ethyl acetate (2×800 ml). The combined organic solution was washed with brine (100 ml), dried (Na2SO4) and evaporated. The obtained oil was treated with a hot mixture of ethyl acetate (20 ml) and heptane (200 ml) and decanted for 2 times, dried in vacuo to give 8 g of yellow-brown solid, yield 34%. 1H NMR (500 MHz, DMSO-d6): 1.73 (s, 3H), 3.6 (s, 3H), 7.24 (d, 1H), 7.44 (t, 2H), 7.5 (d, 1H), 12.85 (s, 1H, OH of enol form), 13.4 (br, 1H, CO2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
12.2 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.